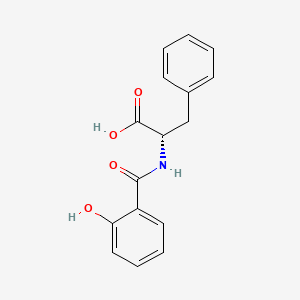
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride is a heterocyclic organic compound It is a derivative of 1,10-phenanthroline, which is known for its strong chelating properties with metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride can be synthesized through a series of organic reactions. The synthesis typically involves the following steps:
Formation of 1,10-phenanthroline: This is achieved through the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like arsenic acid or nitrobenzene.
Introduction of Phenyl Groups: The phenyl groups are introduced at positions 4 and 7 through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Methylation: The methyl group is introduced at position 1 using a methylating agent such as methyl iodide.
Formation of Chloride Salt: The final step involves the formation of the chloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like hydroxide, cyanide; reactions often conducted in polar solvents.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline compounds.
Applications De Recherche Scientifique
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride involves its ability to chelate metal ions. This chelation disrupts the function of metalloproteins and enzymes that require metal ions for their activity. The compound primarily targets zinc metalloproteinases, leading to enzyme inhibition and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong chelating properties.
4,7-Diphenyl-1,10-phenanthroline: Similar structure but lacks the methyl group at position 1.
2,2’-Bipyridine: Another chelating agent with similar coordination properties.
Uniqueness
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride is unique due to the presence of both methyl and phenyl groups, which enhance its chemical stability and binding affinity with metal ions. This makes it a more effective ligand in coordination chemistry and a potential candidate for various scientific applications .
Propriétés
Numéro CAS |
51621-00-2 |
|---|---|
Formule moléculaire |
C25H19ClN2 |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
1-methyl-4,7-diphenyl-1,10-phenanthrolin-1-ium;chloride |
InChI |
InChI=1S/C25H19N2.ClH/c1-27-17-15-21(19-10-6-3-7-11-19)23-13-12-22-20(18-8-4-2-5-9-18)14-16-26-24(22)25(23)27;/h2-17H,1H3;1H/q+1;/p-1 |
Clé InChI |
ZZLCUEKVTSQUFW-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C(=C(C=C1)C3=CC=CC=C3)C=CC4=C(C=CN=C42)C5=CC=CC=C5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


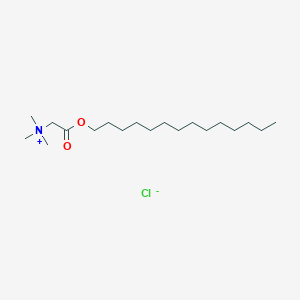
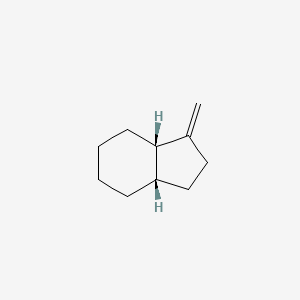
![2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14647644.png)
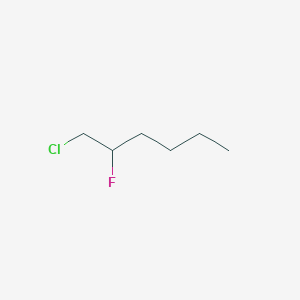
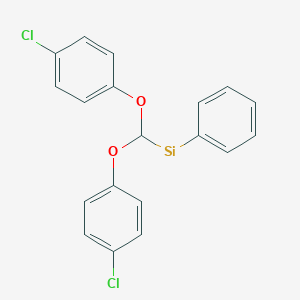
![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
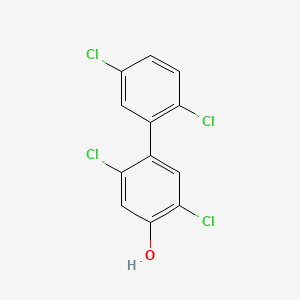
![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)
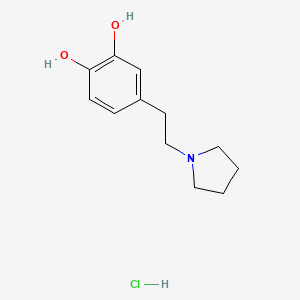
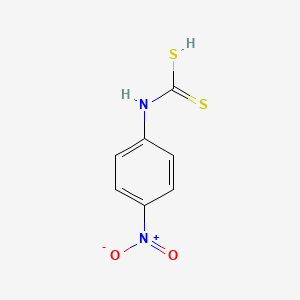
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)

